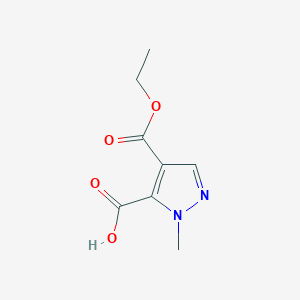

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-9-10(2)6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPCPYOESSJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649466 | |

| Record name | 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81303-65-3 | |

| Record name | 4-Ethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81303-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Introduction

4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, valued for its metabolic stability and versatile synthetic handles.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable intermediate, intended for researchers, chemists, and professionals in the field of drug discovery and development. The methodologies presented herein are grounded in established chemical principles, offering a reproducible pathway from common starting materials to the final product.

The synthesis is strategically designed as a two-step process. The first step involves the construction of the pyrazole ring system through a classical condensation reaction, yielding a diester intermediate. The second, more nuanced step, addresses the challenge of selective hydrolysis to furnish the desired mono-acid, mono-ester target molecule. This guide will delve into the mechanistic underpinnings of each step, providing not only a detailed protocol but also the scientific rationale behind the chosen conditions.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process, as illustrated below. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.

Caption: Overall synthetic workflow from starting materials to the final product.

Stage 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

The initial phase of the synthesis focuses on the construction of the core pyrazole heterocycle. This is achieved by reacting diethyl ethoxymethylenemalonate (DEEM), a key three-carbon building block, with methylhydrazine.

Mechanism and Rationale

The formation of the pyrazole ring proceeds via a condensation reaction followed by cyclization and elimination. Methylhydrazine, with its two nucleophilic nitrogen atoms, reacts with the electrophilic centers of DEEM. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism. Refluxing the mixture provides the necessary activation energy for the cyclization and subsequent elimination of ethanol to form the stable aromatic pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring.

Detailed Experimental Protocol

Materials:

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Methylhydrazine

-

Anhydrous Ethanol

-

Standard reflux apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1.0 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of DEEM).

-

To this solution, add methylhydrazine (1.05 eq.) dropwise at room temperature. The addition is slightly exothermic.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil, which is primarily diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, can be used in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Selective Monohydrolysis

This stage is the most critical part of the synthesis, requiring the hydrolysis of one of the two ester groups of diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate to a carboxylic acid, while leaving the other intact. Achieving high selectivity is paramount to avoid the formation of the diacid or recovery of unreacted starting material.

Causality Behind Experimental Choices

The selective monohydrolysis of a symmetric diester is challenging. A statistical approach would yield a mixture of starting material, mono-acid, and di-acid. To achieve high selectivity, the rate of the first hydrolysis must be significantly faster than the second. Several factors are controlled to favor mono-saponification:

-

Stoichiometry of the Base: A slight excess of one equivalent of a strong base like sodium hydroxide is used. This ensures that there is enough base to hydrolyze one ester group per molecule, but not enough to readily hydrolyze the second.

-

Solvent System: A mixed solvent system of ethanol and water is often employed. Ethanol ensures the solubility of the organic diester, while water is necessary for the hydrolysis reaction. The ratio of these solvents can be optimized to control the reaction rate.

-

Temperature: The reaction is typically run at a controlled, moderate temperature (e.g., 40-50 °C). Higher temperatures can lead to a decrease in selectivity and the formation of the diacid byproduct.

-

Phase-Transfer Catalysis (Optional but Recommended): The addition of a quaternary ammonium salt, such as tetraethylammonium bromide (TEAB), can enhance selectivity.[2][3] TEAB can form an ion pair with the initially formed carboxylate anion of the mono-acid, rendering it less soluble in the organic phase and/or sterically hindering the approach of a second hydroxide ion to the remaining ester group, thus slowing down the second hydrolysis.[2]

Caption: Logical flow of the selective hydrolysis process.

Detailed Experimental Protocol

Materials:

-

Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Tetraethylammonium bromide (TEAB) (optional)

-

Standard reaction flask with temperature control

Procedure:

-

In a round-bottom flask, dissolve diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 9:1 v/v ratio). If using, add tetraethylammonium bromide (1.0 eq.).

-

Prepare a 1.0 M aqueous solution of sodium hydroxide.

-

While stirring the pyrazole solution at a controlled temperature of 40 °C, slowly add 1.2 equivalents of the 1.0 M NaOH solution dropwise over a period of 30-60 minutes.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl.

-

A white precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | C₁₀H₁₄N₂O₄ | 226.23 | Colorless to pale yellow oil |

| This compound | C₈H₁₀N₂O₄ | 198.18 | White solid |

Expected ¹H NMR Data for this compound:

-

~1.3-1.4 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.

-

~4.0-4.1 ppm (s, 3H): Singlet for the N-methyl protons.

-

~4.3-4.4 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester.

-

~7.9-8.0 ppm (s, 1H): Singlet for the C3-proton of the pyrazole ring.

-

~13.0 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

Conclusion

The synthesis of this compound presented in this guide offers a robust and reproducible method for obtaining this valuable building block. The two-stage approach, involving the initial formation of the pyrazole diester followed by a carefully controlled selective monohydrolysis, provides a clear path to the desired product. The key to success in this synthesis lies in the precise control of the hydrolysis step, where stoichiometry, temperature, and solvent choice are critical for achieving high selectivity and yield. By following the detailed protocols and understanding the underlying chemical principles outlined in this document, researchers and drug development professionals can confidently produce this important intermediate for their synthetic endeavors.

References

An In-depth Technical Guide to 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has consistently highlighted the pivotal role of versatile heterocyclic building blocks. Among these, pyrazole derivatives stand out for their ubiquitous presence in a wide array of therapeutic agents. This guide is dedicated to a particularly valuable, yet not widely documented, member of this family: 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid . The strategic placement of a carboxylic acid and an ethyl ester on the 1-methylpyrazole core makes this molecule a highly adaptable scaffold for drug discovery endeavors. This document aims to provide a comprehensive technical overview, synthesizing foundational chemical data with practical, field-proven insights into its synthesis, characterization, and application. Every protocol and piece of data presented herein is grounded in established scientific principles, designed to be a self-validating and trustworthy resource for the discerning researcher.

Compound Profile: Physicochemical and Structural Characteristics

This compound, with the CAS number 81303-65-3, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a strategically substituted pyrazole ring, is the foundation of its utility in medicinal chemistry.

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | [2] |

| Molecular Weight | 198.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 81303-65-3 | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Predicted XlogP | 0.3 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves a two-step sequence: the regioselective synthesis of a pyrazole diester followed by a selective monohydrolysis.

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

The foundational step is the construction of the pyrazole ring. This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the reaction of diethyl 2-(methoxymethylidene)-3-oxobutanedioate with methylhydrazine is the most direct route.

Figure 2: Synthesis of the pyrazole diester intermediate.

Expert Insight on Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two regioisomers. The regioselectivity is influenced by several factors, including the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, often favoring a single isomer.[3] This is a critical consideration for ensuring the desired substitution pattern on the pyrazole ring.

Experimental Protocol: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(methoxymethylidene)-3-oxobutanedioate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate.

Step 2: Selective Monohydrolysis

The selective hydrolysis of one of the two ester groups of the symmetric diester is a nuanced but crucial step. Standard saponification with a strong base in an alcohol often leads to a mixture of the starting diester, the desired mono-acid, and the di-acid, which can be challenging to separate. A more controlled approach is required.

Figure 3: Selective monohydrolysis to the target compound.

Expert Insight on Selective Hydrolysis: A highly efficient method for the selective monohydrolysis of symmetric diesters involves using a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide at a low temperature (0 °C).[4][5] This method often provides the mono-acid in high yield with minimal formation of the di-acid. The "cis" or "geminal" orientation of the two ester groups on the pyrazole ring likely contributes to the success of this selective hydrolysis due to conformational and electrostatic effects.[4]

Experimental Protocol: Selective Monohydrolysis

-

Reaction Setup: Dissolve diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq) in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add a pre-cooled solution of aqueous sodium hydroxide (1.0-1.2 eq) to the stirred reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Work-up: Once the starting material is consumed, acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of 2-3.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the pyrazole ring proton (a singlet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the carboxylic acid and the ester, and C-N and C-C stretches of the pyrazole ring. |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the ethyl ester can be hydrolyzed to the di-acid or selectively reduced.

Amide Bond Formation

A primary application of this building block is in the synthesis of amide libraries for structure-activity relationship (SAR) studies. The carboxylic acid can be activated and coupled with a wide variety of amines to generate diverse pyrazole-5-carboxamides.

Figure 4: General scheme for amide bond formation.

Expert Insight on Amide Coupling: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. For general purposes, a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable choice. For more challenging couplings, such as with sterically hindered or electron-deficient amines, a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective.

Role in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules. For instance, derivatives of 1-methyl-1H-pyrazole-5-carboxamides have been investigated as potent inhibitors of the parasitic nematode Haemonchus contortus.[8] Furthermore, pyrazole carboxylic acids and their derivatives are key components in the development of various therapeutic agents.[9][10]

The ability to readily diversify the molecule at the 5-position through amide coupling, while retaining the ester at the 4-position for potential further modification, allows for the rapid exploration of chemical space around the pyrazole core. This is a highly desirable feature in lead optimization campaigns.

Safety and Handling

Based on aggregated GHS information, this compound should be handled with care. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of regioselectivity and selective hydrolysis, is achievable through established synthetic methodologies. The presence of two distinct and orthogonally reactive functional groups on the stable pyrazole core provides a powerful platform for the generation of diverse compound libraries. This guide has provided a comprehensive overview of its chemical properties, a detailed and practical approach to its synthesis, and insights into its reactivity and applications. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- Duan, J., Song, X., Yan, H., & Song, X. (2011).

- Çetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-556.

- Burcă, I., Bercean, V.-N., & Funar-Timofei, S. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1238.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

- Cho, H. (2010). Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media. Texas Tech University.

-

CAS. (n.d.). Three things every patent analyst should know when searching prior art. Retrieved from [Link]

- Burcă, I., Bercean, V.-N., & Funar-Timofei, S. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1238.

-

Organic Chemistry Portal. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

MDAToM. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

- Cho, H. (2010). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University.

- Gasser, R. B., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844.

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. Retrieved from [Link]

- Glick, M., & Klonis, N. (2021). Patent and Marketing Exclusivities 101 for Drug Developers. Pharmaceuticals, 14(11), 1159.

- Kumar, A., & Singh, A. (2013). Patent protection strategies. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–9.

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Ethoxy Carbonyl-1-Methyl Pyrazole-5-Sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H10N2O4 | CID 25247567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. US9650393B2 - Benzoxazepin oxazolidinone compounds and methods of use - Google Patents [patents.google.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1H NMR spectrum of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted pyrazole of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to explain the causal relationships between the molecule's intricate structure and its corresponding NMR signals. We will dissect the expected chemical shifts, coupling constants, and integration for each proton environment, grounded in fundamental principles and supported by authoritative references. This guide includes a detailed, field-tested protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The information is structured to provide researchers, scientists, and drug development professionals with both a predictive framework and a practical guide for the characterization of this and similar heterocyclic compounds.

Introduction: The Molecule and the Method

This compound (C₈H₁₀N₂O₄) is a polysubstituted heterocyclic compound built upon a pyrazole core.[1] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The substituents—an N-methyl group, an ethoxycarbonyl group, and a carboxylic acid group—each impart distinct electronic and steric features that are directly reflected in the molecule's ¹H NMR spectrum.

¹H NMR spectroscopy remains the cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic environments of protons, it provides invaluable information on the connectivity, stereochemistry, and electronic distribution within a molecule. For a compound like this compound, a precise interpretation of its ¹H NMR spectrum is a non-negotiable step for confirming its identity and purity.

Predictive Analysis of the ¹H NMR Spectrum

A rigorous analysis begins with a prediction of the spectrum based on the molecule's structure. The causality behind experimental choices in NMR is rooted in understanding these predictions before data acquisition.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, which are expected to yield five unique signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

Predicted Spectral Data

The anticipated ¹H NMR data for the labeled protons are summarized below. These predictions are based on established chemical shift ranges for analogous functional groups and coupling principles.

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H (a) | Pyrazole Ring (C3-H) | 7.5 - 8.5 | Singlet (s) | 1H | N/A |

| H (b) | N-Methyl (N-CH₃) | 3.8 - 4.2 | Singlet (s) | 3H | N/A |

| H (c) | Ethyl Methylene (-OCH₂CH₃) | 4.1 - 4.5 | Quartet (q) | 2H | ~7 Hz |

| H (d) | Ethyl Methyl (-OCH₂CH₃) | 1.2 - 1.5 | Triplet (t) | 3H | ~7 Hz |

| H (e) | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (s, broad) | 1H | N/A |

Mechanistic Rationale for Chemical Shift Assignments

-

Carboxylic Acid Proton (Hₑ): The proton of the carboxylic acid is the most deshielded. Its resonance appears far downfield (10.0 - 13.0 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms and extensive hydrogen bonding.[2][3][4] The signal is typically broad, and its exact chemical shift is highly dependent on solvent, concentration, and temperature.[3] In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear, a definitive diagnostic test.[2]

-

Pyrazole Ring Proton (Hₐ): As part of an aromatic system, this proton is expected to be in the downfield region. Its position at C3 is flanked by two nitrogen atoms and is adjacent to the electron-withdrawing ethoxycarbonyl group at C4. This electronic environment leads to significant deshielding. Unsubstituted pyrazole protons resonate around 6.3-7.6 ppm.[5][6] The cumulative electron-withdrawing effects of the N-methyl, ethoxycarbonyl, and carboxylic acid groups will push this signal further downfield, likely into the 7.5 - 8.5 ppm range. With no adjacent protons, it will appear as a sharp singlet.

-

Ethyl Methylene Protons (Hₑ): These protons are attached to a carbon that is bonded to an oxygen atom, causing a significant downfield shift to the 4.1 - 4.5 ppm region.[7][8] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The coupling constant (J) for this three-bond (³J) interaction is consistently around 7 Hz.[9]

-

N-Methyl Protons (H♭): The methyl group attached to the pyrazole nitrogen (N1) is also deshielded by the aromatic ring system and the adjacent C5-carboxylic acid. For 1-methylpyrazole, this signal appears at approximately 3.88 ppm.[10] The presence of the C5-COOH group will likely maintain this shift in the 3.8 - 4.2 ppm range. It will be a singlet as there are no adjacent protons.

-

Ethyl Methyl Protons (Hₔ): These protons are the most shielded in the molecule, appearing furthest upfield at around 1.2 - 1.5 ppm. They are relatively far from the electron-withdrawing groups. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3), with the same coupling constant (~7 Hz) observed in the methylene quartet.[9] This reciprocal coupling confirms the connectivity of the ethyl group.[9]

Experimental Protocol for High-Integrity Data Acquisition

The trustworthiness of any spectral data is contingent upon a robust and well-documented experimental protocol.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Transfer the solid to a standard 5 mm NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent.

-

Expert Insight: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Unlike CDCl₃, it readily solubilizes the carboxylic acid without promoting rapid proton exchange, ensuring the acidic proton (Hₑ) is clearly observable.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift scale to 0.00 ppm.

-

Homogenization: Securely cap the NMR tube and vortex gently until the sample is completely dissolved, ensuring a homogeneous solution for optimal spectral resolution.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining field stability during the experiment. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which directly impacts peak shape and resolution.

-

Acquisition Parameters:

-

Experiment: A standard one-pulse ¹H experiment is sufficient.

-

Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, particularly the downfield carboxylic acid proton, are captured.

-

-

Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Manually phase the resulting spectrum to ensure all peaks are in pure absorption mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Finally, perform integration to determine the relative ratios of the protons for each signal.

Conclusion

The ¹H NMR spectrum of this compound is a clear and highly informative fingerprint of its molecular structure. Each of the five distinct proton environments gives rise to a predictable signal, from the highly deshielded carboxylic acid proton above 10 ppm to the shielded ethyl methyl protons around 1.3 ppm. The characteristic quartet-triplet pattern of the ethoxycarbonyl group and the sharp singlets for the N-methyl and pyrazole ring protons provide unambiguous confirmation of the compound's architecture. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality, interpretable spectra that serve as a self-validating system for structural verification. This synthesis of predictive analysis and rigorous experimental practice embodies the principles of scientific integrity required in modern chemical and pharmaceutical research.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR.

- New Journal of Chemistry (RSC Publishing). (n.d.).

- UCL. (n.d.). Chemical shifts.

- ResearchGate. (n.d.).

- Magnetic Resonance in Chemistry. (2016).

- University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Esters.

- California State University Stanislaus. (2023). Proton NMR Chemical Shifts.

- Journal of the American Oil Chemists' Society. (2015).

- Journal of the Brazilian Chemical Society. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. This compound | C8H10N2O4 | CID 25247567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound relevant in synthetic chemistry and as a potential building block in drug development. We delve into the core principles of method development, from sample preparation and ionization source selection to detailed structural elucidation via tandem mass spectrometry (MS/MS). This document outlines field-proven protocols, explains the causal reasoning behind experimental choices, and presents a predictive fragmentation pathway to guide researchers in achieving robust and reliable characterization of this molecule and its analogs.

Introduction and Analytical Objectives

This compound is a bifunctional molecule containing both an ester and a carboxylic acid moiety on a methylated pyrazole core. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming molecular identity and elucidating structure. The primary objectives for the MS analysis of this compound are:

-

Confirmation of the molecular weight.

-

Development of a robust ionization method.

-

Structural confirmation through characteristic fragmentation patterns.

-

Establishment of a baseline methodology for quantitative analysis.

Physicochemical Properties & Strategic Considerations

A successful MS analysis begins with an understanding of the analyte's properties. The presence of a carboxylic acid group and an ethyl ester dictates the analytical strategy.

| Property | Value / Characteristic | Implication for MS Analysis |

| Molecular Formula | C₈H₁₀N₂O₄[1] | --- |

| Monoisotopic Mass | 198.0641 Da[1] | Target for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Key Functional Groups | Carboxylic Acid (-COOH), Ethyl Ester (-COOC₂H₅), N-methyl Pyrazole | The carboxylic acid is acidic and readily deprotonated, making negative ion mode a primary choice.[2][3] The ester and pyrazole ring are likely sites for fragmentation. |

| Polarity | High | The polar functional groups suggest poor retention on standard reversed-phase (RP) columns.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization may be needed for LC-MS.[5] |

Given these properties, Electrospray Ionization (ESI) is the most logical ionization technique. The carboxylic acid moiety makes the molecule an ideal candidate for negative ion mode ESI ([M-H]⁻), as it can easily lose a proton to form a stable carboxylate anion.[2][6][7]

Experimental Methodology: A Step-by-Step Approach

This section details the protocols for direct infusion analysis, which is the foundational step for characterizing the analyte before developing a more complex liquid chromatography-mass spectrometry (LC-MS) method.

Protocol: Sample and Solvent Preparation

Rationale: To ensure clean ionization and prevent the formation of unwanted adducts, high-purity, LC-MS grade solvents are mandatory. The initial concentration is chosen to provide a strong signal without causing detector saturation.

-

Prepare a Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of LC-MS grade methanol or acetonitrile.

-

-

Prepare a Working Solution (1-10 µg/mL):

-

Dilute the stock solution using a mobile phase mimic. For initial ESI analysis, a solution of 50:50 (v/v) acetonitrile:water is recommended.

-

For negative ion mode, adding 0.1% formic acid or ammonium hydroxide can aid in deprotonation, although the inherent acidity of the analyte is often sufficient.

-

Protocol: Direct Infusion & Full Scan (MS1) Analysis

Rationale: This experiment confirms the molecular weight and reveals the primary ion species (deprotonated molecule, adducts) formed under ESI conditions.

-

Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.

-

Ionization Mode: ESI, Negative Ion.

-

Infusion: Infuse the working solution at a flow rate of 5-10 µL/min.

-

MS Parameters (Representative):

-

Capillary Voltage: -3.0 to -3.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas (N₂) Flow: 8-12 L/min

-

Desolvation Temperature: 350-450 °C

-

Scan Range: m/z 50-500

-

-

Expected Observation: The primary ion observed should be the deprotonated molecule, [M-H]⁻, at m/z 197.0568 . High-resolution measurement can confirm the elemental composition C₈H₉N₂O₄⁻.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem MS provides structural information by fragmenting the isolated parent ion. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Protocol: MS/MS Fragmentation Analysis

Rationale: Collision-Induced Dissociation (CID) is used to impart energy into the isolated [M-H]⁻ ion, causing it to break at its weakest bonds. Varying the collision energy allows for controlled fragmentation, revealing both primary and secondary fragment ions.

-

Instrument Mode: Product Ion Scan (or Tandem MS).

-

Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 197.06. Use an isolation window of ~1 Da.

-

Collision Gas: Argon.

-

Collision Energy (CE): Perform a ramping experiment from 5 eV to 40 eV. This will reveal the fragmentation onset and subsequent breakdown pathways.

-

Data Acquisition: Acquire MS/MS spectra across the CE range.

Predicted Fragmentation Pathway

The structure of this compound offers several logical fragmentation sites upon CID of the [M-H]⁻ ion. The negative charge is localized on the carboxylate group, directing the fragmentation cascade.

Key Predicted Fragmentations:

| Precursor m/z | Fragment m/z | Neutral Loss (Da) | Proposed Loss | Mechanistic Rationale |

| 197.06 | 153.06 | 44.00 | CO₂ | Primary Fragmentation. The most common loss from a carboxylate anion under CID is the neutral loss of carbon dioxide.[8] This is expected to be the base peak at moderate collision energies. |

| 197.06 | 151.05 | 28.03 | C₂H₄ (Ethene) | Loss of ethene from the ethyl ester group via a charge-remote rearrangement. This produces a new carboxylic acid anion. |

| 153.06 | 125.07 | 28.00 | CO | Subsequent loss of carbon monoxide from the ester functionality of the m/z 153 fragment. |

| 151.05 | 123.05 | 28.00 | CO | Loss of carbon monoxide from the ester group of the m/z 151 fragment. |

The fragmentation of the pyrazole ring itself typically requires higher collision energy and can result in losses of HCN or N₂.[9][10][11] Observing these higher-energy fragments can further confirm the pyrazole core structure.

Data Interpretation and Reporting

A comprehensive analysis report should include:

-

High-Resolution Mass Confirmation: A table showing the measured mass, theoretical mass, mass error (in ppm), and proposed elemental composition for the precursor ion.

-

MS/MS Spectrum: The annotated product ion spectrum, clearly labeling the precursor ion and all major fragment ions with their m/z values.

-

Fragmentation Table: A summary table, similar to the one above, detailing the observed fragments and their proposed neutral losses. This provides a self-validating system where the pieces logically account for the whole.

Conclusion

The mass spectrometric analysis of this compound is straightforward when leveraging the molecule's inherent chemical properties. A strategy centered on negative ion electrospray ionization provides a robust and sensitive method for molecular weight confirmation. Tandem mass spectrometry, through collision-induced dissociation, yields a predictable and informative fragmentation pattern dominated by the loss of CO₂ from the carboxylate anion, followed by losses related to the ethyl ester group. This guide provides the foundational protocols and interpretive framework necessary for researchers and drug development professionals to confidently characterize this and structurally related compounds.

References

-

Miyazaki, T., Tsuchiya, H., & Shida, Y. (2002). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 977(1), 67-74. Available at: [Link]

-

Brbot-Šaranović, A., & Katušin-Ražem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25247567, this compound. Retrieved January 4, 2026 from [Link].

-

Xia, Y., & Kenttämaa, H. I. (2004). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 76(8), 2397-2402. Available at: [Link]

-

Neubauer, K. R., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2115-2123. Available at: [Link]

-

Vandergrift, G. W., et al. (2018). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 52(15), 8436-8444. Available at: [Link]

-

Vandergrift, G. W., et al. (2018). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

Al-Showiman, S. S. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

-

Agilent Technologies. (2018). Improved LC/MS Analysis of Polar Metabolites. Available at: [Link]

-

Al-Showiman, S. S., Al-Najjar, A. A., & Al-Hazimi, H. M. G. (1998). EI-MS of Pyrazoline Derivatives. ResearchGate. Available at: [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved January 4, 2026, from [Link]

-

Bell, D. S. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 37(1), 38-47. Available at: [Link]

-

Murphy, R. C., & Harrison, K. A. (1994). Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. Journal of the American Society for Mass Spectrometry, 5(5), 446-456. Available at: [Link]

-

Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]

-

Waters Corporation. (2016). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

-

Cuyckens, F. (2013). LC-MS metabolomics of polar compounds. Semantic Scholar. Available at: [Link]

-

ChemBK. (2024). 4-Ethoxy Carbonyl-1-Methyl Pyrazole-5-Sulfonamide. Retrieved January 4, 2026, from [Link]

-

The Science Sauce. (n.d.). Carboxylic acids and esters. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715109, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 4, 2026 from [Link].

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 4, 2026, from [Link]

-

Kenseth, C. M., et al. (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques, 12(9), 5035-5047. Available at: [Link]

-

SwH Learning. (2021, May 13). Carboxylic Acids & Esters | A LEVEL & IB CHEMISTRY. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | C8H10N2O4 | CID 25247567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carboxylic acids and esters — the science sauce [thesciencehive.co.uk]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]

- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Introduction

4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, specifically functionalized pyrazole core serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of orthogonal protecting groups—an ethyl ester and a carboxylic acid—at adjacent positions allows for selective chemical modifications, making it a highly valuable intermediate for constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the primary and most efficient synthetic route to this target molecule. It is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic principles and strategic considerations that underpin the synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The pyrazole ring is the central feature, and its formation is the key strategic bond-forming event. The most common and reliable method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

For our target, this compound, this translates to a disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach identifies two primary starting materials:

-

Methylhydrazine: This provides the N1-N2 unit of the pyrazole ring and introduces the required methyl group at the N1 position.

-

A functionalized three-carbon electrophile: This component must contain the precursors to the ethoxycarbonyl group at C4 and the carboxylic acid at C5. A highly suitable and widely used precursor for this purpose is diethyl 2-(ethoxymethylene)-3-oxosuccinate .

This retrosynthetic strategy is outlined in the diagram below:

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Cyclocondensation and Selective Hydrolysis

The most efficient and industrially relevant synthesis of this compound proceeds via a two-step sequence:

-

Regioselective Cyclocondensation: Reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with methylhydrazine to form diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate.

-

Selective Saponification: Mono-hydrolysis of the resulting diester to yield the target mono-acid.

Step 1: Regioselective Cyclocondensation

Principle and Mechanism: This reaction is a classic example of a Knorr-type pyrazole synthesis. The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic carbonyl carbon of the 1,3-dicarbonyl equivalent, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The regioselectivity of this reaction is a critical consideration. Methylhydrazine has two non-equivalent nitrogen atoms. The reaction with an unsymmetrical dicarbonyl precursor can potentially lead to two regioisomeric pyrazole products. However, the reaction with diethyl 2-(ethoxymethylene)-3-oxosuccinate is highly regioselective, yielding the desired 1,5-disubstituted pyrazole as the major product. This selectivity is governed by the initial nucleophilic attack of the substituted nitrogen of methylhydrazine at the more electrophilic carbonyl group, followed by cyclization.

The mechanism is illustrated below:

Caption: Reaction mechanism for the cyclocondensation step.

Key Starting Materials:

| Starting Material | Structure | Key Role |

| Diethyl 2-(ethoxymethylene)-3-oxosuccinate | EtOOC-C(=CH-OEt)-C(=O)-COOEt | Provides the C3, C4, and C5 atoms of the pyrazole ring with the required ester functionalities. |

| Methylhydrazine | CH₃NHNH₂ | Provides the N1 and N2 atoms and the N1-methyl group. |

Detailed Experimental Protocol:

-

To a stirred solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.0-1.1 eq) dropwise at a temperature maintained between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product, diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Selective Saponification

Principle and Mechanism: The second step involves the selective hydrolysis of one of the two ethyl ester groups of the intermediate diester. The ester at the C5 position is generally more sterically hindered and electronically deactivated compared to the ester at the C4 position, making it more susceptible to nucleophilic attack by hydroxide ions. By carefully controlling the reaction conditions (stoichiometry of the base, temperature, and reaction time), it is possible to achieve selective hydrolysis of the C5-ester.

Detailed Experimental Protocol:

-

Dissolve the crude diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the progress by TLC or HPLC to ensure mono-hydrolysis and prevent di-hydrolysis.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.

Overall Synthetic Workflow

The complete synthetic process is summarized in the following workflow diagram:

Caption: Overall synthetic workflow.

Process Optimization and Considerations

-

Temperature Control: Maintaining a low temperature during the addition of methylhydrazine is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Stoichiometry of Base: In the saponification step, using a slight excess of sodium hydroxide can drive the reaction to completion, but a large excess should be avoided to prevent the hydrolysis of both ester groups.

-

Solvent Choice: Ethanol is a good choice of solvent for both steps as it is inexpensive, readily available, and effectively dissolves both the reactants and intermediates.

-

Purification: While the intermediate diester can often be used crude, purification at this stage can lead to a cleaner final product. The final product is typically purified by precipitation and filtration, which is a highly efficient method.

Alternative Synthetic Approaches

While the described cyclocondensation route is the most common, other strategies could be envisioned, although they are generally less efficient:

-

Post-functionalization of a Pyrazole Core: One could theoretically start with a simpler pyrazole, such as 1-methylpyrazole, and introduce the C4 and C5 substituents. However, achieving the desired regioselectivity for the introduction of two different carbonyl groups would be challenging and likely require multiple steps with protecting groups, making this route less atom-economical.

-

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between a diazo compound and a suitable alkyne could also form the pyrazole ring. However, the synthesis of the required highly functionalized precursors for this route can be complex.

Comparative Analysis of Routes

| Synthetic Route | Pros | Cons |

| Cyclocondensation | High yielding, highly regioselective, readily available starting materials, scalable. | Requires careful control of reaction conditions for selective hydrolysis. |

| Post-functionalization | May use a simpler starting pyrazole. | Poor regioselectivity, multi-step, likely low overall yield. |

| [3+2] Cycloaddition | Can offer alternative regioselectivity. | Precursor synthesis can be complex and may involve hazardous reagents (diazo compounds). |

Conclusion

The synthesis of this compound is most effectively achieved through a robust and well-established two-step process involving the regioselective cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxosuccinate with methylhydrazine, followed by a carefully controlled selective saponification. This method is characterized by its high efficiency, reliability, and scalability, making it the preferred route for both academic research and industrial production. Understanding the mechanistic principles behind each step allows for rational optimization and troubleshooting, ensuring a consistent and high-quality supply of this important chemical intermediate.

References

-

General pyrazole synthesis reviews can provide background on the Knorr synthesis and related cyclocondensation reactions.[1][2]

-

The reaction of hydrazine derivatives with β-dicarbonyl compounds is a fundamental method for pyrazole synthesis.[3][4]

- Specific examples of pyrazole-4,5-dicarboxylate synthesis often serve as direct precedents for the first step of the described synthesis.

-

Selective hydrolysis of pyrazole diesters is a key transformation for accessing functionalized building blocks.[4]

- Patents often describe scalable and optimized procedures for the synthesis of key intermedi

Sources

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 81303-65-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Core

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly advantageous for developing new therapeutic agents. Pyrazole-containing compounds are integral to a wide array of marketed drugs, demonstrating activities as anti-inflammatory, anti-cancer, and anti-viral agents, among others. The strategic importance of this scaffold lies in its ability to act as a bioisostere for other aromatic systems, enhancing properties like metabolic stability, lipophilicity, and the ability to form crucial hydrogen bonds with biological targets.

This guide focuses on a key synthetic intermediate, 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 81303-65-3). This molecule is not an active pharmaceutical ingredient (API) itself, but rather a versatile and strategically functionalized building block. Its diester-like nature, with one carboxylic acid and one ethyl ester group at adjacent positions on the pyrazole ring, offers chemists regioselective handles for elaboration into more complex molecular architectures. Understanding the properties and handling of this intermediate is crucial for research teams engaged in the synthesis of novel pyrazole-based compounds.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate the selection of appropriate solvents, reaction conditions, and purification methods.

Primary Identifier:

-

CAS Number: 81303-65-3

Nomenclature:

-

IUPAC Name: 4-ethoxycarbonyl-1-methylpyrazole-5-carboxylic acid[1]

-

Synonyms: 4-Ethyl hydrogen 1-methyl-1H-pyrazole-4,5-dicarboxylate, 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid 4-ethyl ester[1]

Molecular Structure:

The structural arrangement of this molecule is key to its utility. The N-methylation at position 1 prevents tautomerization, providing a stable scaffold. The differential reactivity of the C4 ethyl ester and the C5 carboxylic acid allows for sequential chemical modifications.

Physicochemical Data Summary

While extensive experimental data for this specific intermediate is not broadly published, computational predictions and data from analogous structures provide reliable estimates for guiding laboratory work.

| Property | Value | Source |

| Molecular Weight | 198.18 g/mol | PubChem[1] |

| XLogP3 | 0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 198.06405680 Da | PubChem (Computed)[1] |

| Boiling Point | ~379.6 °C (Predicted) | ChemSrc |

| Melting Point | Not specified; solid at room temp. | Supplier Data |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | General chemical knowledge |

Section 2: Synthesis and Reaction Principles

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs its subsequent use. The construction of the substituted pyrazole ring is a classic example of heterocyclic chemistry.

Conceptual Synthesis Pathway

The synthesis of 4,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For CAS 81303-65-3, a plausible and widely referenced approach involves the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with methylhydrazine.

Caption: Conceptual synthesis workflow for CAS 81303-65-3.

Exemplary Laboratory Protocol

The following protocol is a representative procedure constructed from established methods for synthesizing analogous pyrazole dicarboxylates. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Objective: To synthesize this compound.

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

-

To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol in a round-bottom flask, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, which can be purified by column chromatography if necessary.

Step 2: Selective Hydrolysis

-

Dissolve the resulting diethyl ester (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or lithium hydroxide (1.05 equivalents) dropwise at room temperature. The use of a slight excess of base is critical for selective mono-hydrolysis, primarily at the less sterically hindered C5 position.

-

Stir the reaction at room temperature for 2-4 hours, again monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted diester.

-

Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl to a pH of ~3-4.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of CAS 81303-65-3 lies in its application as a versatile intermediate. The two distinct functional groups—a carboxylic acid and an ethyl ester—allow for orthogonal chemical strategies.

Core Application: A Regioselective Synthetic Hub

The primary utility stems from the differential reactivity of the acid and ester moieties.

-

The Carboxylic Acid (C5): This group is readily activated for amide bond formation. It can be converted to an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or coupled directly with amines using standard coupling agents (e.g., HATU, HOBt/EDCI). This is a common strategy for introducing diversity and building out complex molecular structures.

-

The Ethyl Ester (C4): This group is more stable under standard amide coupling conditions. It can be hydrolyzed to the corresponding carboxylic acid under more forcing basic or acidic conditions, or it can be reduced to a primary alcohol.

This differential reactivity allows for a planned, stepwise synthesis, as illustrated in the workflow below.

Caption: Regioselective modification strategies for CAS 81303-65-3.

Case Study: Synthesis of Sildenafil Analogues

The pyrazole core is a key component of several phosphodiesterase 5 (PDE5) inhibitors, including the well-known drug Sildenafil. Research into Sildenafil impurities and analogues has demonstrated the use of pyrazole carboxylic acid derivatives as essential precursors. For instance, in the synthesis of an isobutyl sildenafil impurity, a related pyrazole carboxylic acid is first nitrated and then undergoes a series of transformations including amide bond formation, demonstrating the real-world application of this class of intermediates in pharmaceutical development and quality control.

Section 4: Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for CAS 81303-65-3 is not widely available, aggregated data from multiple suppliers and information on structurally similar pyrazole carboxylic acids provide a strong basis for safe handling procedures.[1]

GHS Hazard Classification (Aggregated):

-

Skin Corrosion/Irritation: May cause skin irritation (Category 2).[1]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation (Category 2).[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. If dust formation is significant, a NIOSH-approved respirator may be necessary.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Ensure adequate ventilation and use in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Section 5: Suppliers and Procurement

This compound is available from a variety of chemical suppliers who specialize in building blocks for research and development. When procuring this material, it is essential to request a certificate of analysis (CoA) to verify its purity and identity.

Table of Representative Suppliers:

| Supplier | Purity | Notes |

| BLDpharm | >95% | Available in various quantities. |

| CymitQuimica | >95% | Research and development quantities. |

| Xiamen Hisunny Chemical Co.,Ltd | >97% | Supplier of fine chemicals and intermediates.[2] |

| Echemi | Varies | Platform with multiple listed suppliers. |

Note: This is not an exhaustive list, and availability may vary. Purity levels are typical and should be confirmed with the supplier.

Conclusion

This compound (CAS 81303-65-3) is a valuable and versatile building block for chemical synthesis. Its stable, N-methylated pyrazole core and differentially reactive ester and carboxylic acid functional groups provide a robust platform for constructing complex molecules. For drug discovery professionals, this intermediate offers a reliable entry point into the rich and pharmacologically significant class of pyrazole-containing compounds. By understanding its properties, synthesis, and safe handling, research teams can effectively leverage this compound to accelerate the development of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, pyrazole derivatives are of significant interest due to their broad spectrum of biological activities.[1][2][3] The efficient synthesis of specific target molecules, such as 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, requires a deep understanding of not only the reaction mechanism but also the practical factors that govern the reaction's outcome. This guide provides a detailed examination of the theoretical and experimental yields for the synthesis of this target pyrazole. It bridges the gap between stoichiometric calculations and real-world laboratory results by dissecting a plausible synthetic route, offering a step-by-step protocol, and analyzing the variables that inevitably lead to discrepancies between the calculated maximum yield and the actual amount of product obtained.

Introduction: The Significance of Yield in Chemical Synthesis

In the realm of chemical synthesis, "yield" is a critical metric that quantifies the efficiency of a chemical reaction.[4] The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect reaction where all of the limiting reactant is converted to the desired product.[4][5] This is a value calculated from the stoichiometry of the balanced chemical equation. In stark contrast, the experimental yield (or actual yield) is the mass of the product that is physically isolated and purified in a laboratory setting.[6][7]

The ratio of these two values, expressed as a percentage, is the percent yield , which serves as a key performance indicator for a given synthetic protocol.[5] For professionals in drug development, maximizing percent yield is not just an academic exercise; it directly impacts the economic viability and sustainability of producing active pharmaceutical ingredients (APIs) and their intermediates.[6] Inefficiencies, even in a single step of a multi-step synthesis, can lead to a significant waste of expensive starting materials and reagents.[5][7]

This guide focuses on this compound (PubChem CID: 25247567), a substituted pyrazole that serves as a valuable building block.[8] We will explore its synthesis to illustrate the crucial differences between theoretical and experimental yields and to provide insights into optimizing synthetic outcomes.

Part 1: Establishing the Synthetic Route and Theoretical Yield

A common and robust method for synthesizing pyrazole rings is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a reaction often referred to as the Knorr pyrazole synthesis.[1][9] For our target molecule, a plausible and efficient pathway involves the reaction of methylhydrazine with diethyl 2-formyl-3-oxosuccinate (or a similar functionalized 1,3-dicarbonyl equivalent).

The Reaction:

The reaction proceeds via a condensation between the methylhydrazine and the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

-

Reactant 1: Methylhydrazine (CH₆N₂)

-

Reactant 2: Diethyl 2-formyl-3-oxosuccinate (C₉H₁₂O₅)

-

Product: this compound (C₈H₁₀N₂O₄)

Note: The reaction involves the formation of the pyrazole ring and subsequent hydrolysis of one of the ethyl esters to the carboxylic acid, which can often be achieved in a one-pot procedure or as a subsequent step.

Calculating the Theoretical Yield

To calculate the theoretical yield, we must first determine the limiting reactant.[4] This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.

Step 1: Determine Molar Masses

-

Methylhydrazine (CH₆N₂): 46.07 g/mol

-

Diethyl 2-formyl-3-oxosuccinate (C₉H₁₂O₅): 204.18 g/mol

-

This compound (C₈H₁₀N₂O₄): 198.18 g/mol [8]